7-(2-Furyl)-1,4-thiazepan-5-one

Description

Contextualization within the Landscape of Thiazepanone Derivatives

The thiazepanone core of 7-(2-Furyl)-1,4-thiazepan-5-one places it within a significant class of seven-membered heterocyclic compounds. Thiazepanones, and more broadly thiazepines, are recognized for their diverse biological activities. While specific research on this compound is limited, the broader family of thiazepanone derivatives has been investigated for various applications. For instance, certain thiazepine derivatives have been explored for their potential as novel therapeutic agents. The synthesis of 1,4-thiazepanones has been a subject of methodological development, with researchers seeking efficient routes to these scaffolds for their inclusion in screening libraries for drug discovery.

Significance of Sulfur-Containing Medium-Sized Heterocycles in Organic and Medicinal Chemistry

Sulfur-containing heterocycles are a cornerstone of medicinal chemistry, with a significant number of approved drugs incorporating this element. The inclusion of a sulfur atom in a heterocyclic ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.

Medium-sized rings, like the seven-membered thiazepane in the title compound, offer a greater degree of conformational flexibility compared to their five- or six-membered counterparts. This three-dimensional complexity is increasingly sought after in drug design to access novel chemical space and improve target selectivity. The synthesis of these medium-sized sulfur-containing heterocycles, however, can be challenging, often requiring specialized synthetic strategies to overcome entropic barriers.

Overview of Current Research Trends and Challenges Pertaining to this compound

Given that this compound appears to be a novel or sparsely studied compound, current research trends are likely to focus on its fundamental synthesis and characterization. A primary challenge in its synthesis would be the efficient and stereoselective construction of the 1,4-thiazepan-5-one (B1267140) ring with the furan (B31954) substituent at the 7-position. Methodologies for the synthesis of related 1,4-diazepines have highlighted the difficulties in achieving high yields and the need for effective catalytic systems. nih.gov

Future research will likely explore the conformational landscape of the seven-membered ring and how the furan substituent influences its preferred geometry. Once synthesized and characterized, the compound would be a candidate for biological screening to assess its potential in areas where related sulfur-containing heterocycles and furan-containing compounds have shown promise. The development of scalable and cost-effective synthetic routes will be crucial for enabling such investigations.

Data on Related Heterocyclic Compounds

Table 1: Examples of Biologically Active Sulfur-Containing Heterocycles

| Compound Class | Example | Biological Relevance |

| Thiazolidinediones | Pioglitazone | Antidiabetic |

| Benzothiazepines | Diltiazem | Calcium channel blocker |

| Penicillins | Amoxicillin | Antibiotic |

Table 2: Physicochemical Properties of Furan and Related Heterocycles

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Furan | C4H4O | 68.07 | 31.4 |

| Pyrrole | C4H5N | 67.09 | 129-131 |

| Thiophene | C4H4S | 84.14 | 84 |

Table 3: Synthetic Approaches to Seven-Membered Heterocycles

| Heterocycle Class | Synthetic Method | Key Features | Reference |

| 1,4-Diazepines | Reaction of ketimines with aldehydes | Heteropolyacid-catalyzed, good yields | nih.gov |

| 1,4-Benzoxazepin-5-ones | --- | A related seven-membered heterocyclic core | nih.gov |

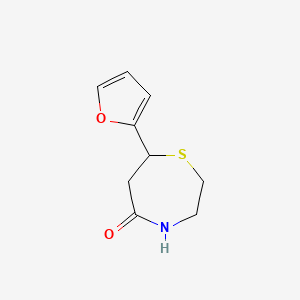

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-(furan-2-yl)-1,4-thiazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c11-9-6-8(13-5-3-10-9)7-2-1-4-12-7/h1-2,4,8H,3,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCCICYSDLTBAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(CC(=O)N1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Analysis of 7 2 Furyl 1,4 Thiazepan 5 One

Detailed Conformational Analysis of the 1,4-Thiazepane (B1286124) Ring System

The 1,4-thiazepan-5-one (B1267140) ring, a seven-membered heterocycle, is anticipated to exhibit a high degree of conformational flexibility. Unlike rigid six-membered rings, seven-membered systems can adopt a variety of conformations, including chair, boat, and twist-boat forms, which are often in dynamic equilibrium. The presence of a sulfur atom, a nitrogen atom, and a carbonyl group within the ring, along with a bulky 2-furyl substituent at the 7-position, will significantly influence the conformational landscape of this molecule.

The chair conformation is generally the most stable for seven-membered rings, minimizing both angular and torsional strain. However, the presence of the planar amide group (N-C=O) and the substitution pattern can favor other conformations. It is plausible that 7-(2-Furyl)-1,4-thiazepan-5-one exists as a mixture of rapidly interconverting conformers in solution. The relative energies of these conformers would be influenced by factors such as transannular interactions, steric hindrance from the furyl group, and the potential for intramolecular hydrogen bonding involving the N-H group. Computational modeling would be instrumental in predicting the lowest energy conformations and the energy barriers between them.

Comprehensive Spectroscopic Fingerprinting of the Furan (B31954) and Thiazepanone Moieties

The spectroscopic signature of this compound is a composite of the contributions from its constituent furan and thiazepanone moieties.

The furan ring is expected to exhibit characteristic signals in its NMR spectra. In ¹H NMR, the furan protons typically appear in the aromatic region, with the proton at the 5-position of the furan ring being the most deshielded. The protons at the 3 and 4-positions would show coupling to each other and to the proton at the 5-position. In ¹³C NMR, the carbon atoms of the furan ring would resonate in the aromatic region, with the carbon attached to the oxygen atom appearing at the lowest field.

The thiazepanone moiety also presents distinct spectroscopic features. The amide proton (N-H) would likely appear as a broad singlet in the ¹H NMR spectrum, with its chemical shift being dependent on solvent and concentration. The methylene (B1212753) protons adjacent to the sulfur, nitrogen, and carbonyl groups would exhibit complex splitting patterns due to their diastereotopic nature arising from the chirality at the 7-position. The carbonyl carbon of the amide would be readily identifiable in the ¹³C NMR spectrum, typically resonating around 170-175 ppm.

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., 2D NMR, Solid-State NMR)

To unambiguously assign the complex NMR spectra and elucidate the detailed structure of this compound, advanced NMR techniques would be indispensable.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, confirming the connectivity within the furan ring and the thiazepanone ring. For instance, it would show correlations between the furan protons and between the methylene protons of the thiazepanone ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and their attached carbon atoms, facilitating the assignment of the ¹³C NMR spectrum.

Solid-State NMR (ssNMR): In the absence of single crystals suitable for X-ray diffraction, ssNMR could provide valuable information about the structure and dynamics of this compound in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would yield high-resolution spectra of the solid material, allowing for the study of polymorphism and the conformational state adopted in the crystal lattice.

Predicted ¹H and ¹³C NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Furan H-3 | ~6.4 | ~110 |

| Furan H-4 | ~6.3 | ~108 |

| Furan H-5 | ~7.4 | ~143 |

| Furan C-2 | - | ~152 |

| Thiazepan H-2 | ~3.0 - 3.5 (m) | ~35 |

| Thiazepan H-3 | ~2.8 - 3.2 (m) | ~45 |

| Thiazepan H-6 | ~3.1 - 3.6 (m) | ~50 |

| Thiazepan H-7 | ~4.5 - 5.0 (m) | ~60 |

| Thiazepan N-H | ~7.0 - 8.0 (br s) | - |

| Thiazepan C=O | - | ~172 |

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Determination

High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would provide further structural information.

Under electron impact (EI) or electrospray ionization (ESI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak [M]⁺ or [M+H]⁺ would be observed. Key fragmentation pathways would likely involve the cleavage of the bonds within the thiazepanone ring and the loss of small neutral molecules.

Predicted Fragmentation Pattern:

| m/z | Proposed Fragment | Fragmentation Pathway |

| [M]⁺ | C₉H₉NO₂S⁺ | Molecular Ion |

| [M-CO]⁺ | C₈H₉NS⁺ | Loss of carbon monoxide from the amide |

| [M-C₄H₃O]⁺ | C₅H₆NOS⁺ | Cleavage of the bond between the furan ring and the thiazepanone ring |

| [C₄H₃O-CH]⁺ | C₅H₄O⁺ | Fragment corresponding to the furyl-methine cation |

The fragmentation of furan itself often leads to the loss of CO, followed by the formation of smaller hydrocarbon fragments. ed.ac.ukresearchgate.netresearchgate.net Similar pathways could be initiated after the initial fragmentation of the thiazepanone ring.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be obtained, this technique would provide precise bond lengths, bond angles, and torsional angles. This would reveal the preferred conformation of the 1,4-thiazepane ring in the crystalline form and the orientation of the 2-furyl substituent.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing the vibrational modes of a molecule. The vibrational spectrum of this compound would be characterized by bands corresponding to its constituent functional groups.

Predicted Vibrational Frequencies:

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H | 3300-3400 (broad) | 3300-3400 (weak) | Stretching |

| C-H (furan) | 3100-3150 | 3100-3150 | Stretching |

| C-H (aliphatic) | 2850-3000 | 2850-3000 | Stretching |

| C=O (amide) | 1650-1680 (strong) | 1650-1680 (moderate) | Stretching |

| C=C (furan) | 1500-1600 | 1500-1600 (strong) | Stretching |

| N-H | 1550-1640 | - | Bending |

| C-O-C (furan) | 1000-1300 | 1000-1300 | Asymmetric and Symmetric Stretching |

| C-S | 600-800 | 600-800 | Stretching |

The IR spectrum is expected to be dominated by a strong absorption band for the amide C=O stretching vibration. researchgate.net The N-H stretching band would likely be broad due to hydrogen bonding. The furan ring would exhibit several characteristic bands corresponding to C-H and C=C stretching and ring breathing modes. researchgate.netglobalresearchonline.netudayton.eduaip.org Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the furan ring and the C-S stretching vibration, which are often weak in the IR spectrum.

Chemical Reactivity and Transformations of 7 2 Furyl 1,4 Thiazepan 5 One

Reactivity Profile of the Lactam Carbonyl Group

The lactam carbonyl group in the 1,4-thiazepan-5-one (B1267140) ring is a key site for chemical modifications. Its reactivity is influenced by the ring size and the presence of adjacent heteroatoms. In comparison to acyclic amides, the cyclic nature of the lactam can affect the degree of amide resonance and ring strain, thereby influencing its susceptibility to nucleophilic attack.

Reduction: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group, transforming the thiazepanone into a thiazepane. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for the reduction of amides and lactams to the corresponding amines. masterorganicchemistry.com This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. masterorganicchemistry.com Another effective reagent is 9-borabicyclo[3.3.1]nonane (9-BBN), which offers high chemoselectivity for the reduction of tertiary lactams to cyclic tertiary amines, even in the presence of other reducible functional groups like esters. organic-chemistry.org

Hydrolysis: The amide bond within the lactam ring can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield the corresponding amino acid. Alkaline hydrolysis, for instance, involves the nucleophilic attack of a hydroxide (B78521) ion on the lactam carbonyl, leading to ring opening. mdpi.comnih.gov This process is fundamental to the degradation of many lactam-containing compounds. mdpi.comnih.gov The rate of hydrolysis can be influenced by the steric and electronic environment of the carbonyl group.

Alkylation and N-Acylation: The nitrogen atom of the lactam, being part of a secondary amide, can potentially undergo N-alkylation or N-acylation. These reactions would introduce substituents onto the nitrogen, further diversifying the chemical scaffold. Such transformations often require a strong base to deprotonate the amide nitrogen, followed by reaction with an electrophile like an alkyl halide or an acyl chloride.

Table 1: Potential Reactions of the Lactam Carbonyl Group

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Reduction | LiAlH₄ or 9-BBN in THF | 7-(2-Furyl)-1,4-thiazepane |

| Hydrolysis | Aqueous acid or base, heat | Ring-opened amino acid |

| N-Alkylation | Base (e.g., NaH), Alkyl halide | N-Alkyl-7-(2-furyl)-1,4-thiazepan-5-one |

| N-Acylation | Base (e.g., NaH), Acyl chloride | N-Acyl-7-(2-furyl)-1,4-thiazepan-5-one |

Transformations and Functionalizations of the Furyl Substituent

The 2-furyl group attached at the 7-position of the thiazepanone ring is an electron-rich aromatic system that can undergo a variety of electrophilic substitution and ring transformation reactions.

Electrophilic Aromatic Substitution: The furan (B31954) ring is susceptible to electrophilic attack, primarily at the C5-position (the position adjacent to the oxygen and furthest from the thiazepane ring). Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. The specific conditions for these reactions would need to be carefully controlled to avoid degradation of the furan ring or reaction at other sites in the molecule.

Ring Opening and Rearrangement: Furan rings can undergo ring-opening reactions under certain acidic conditions or in the presence of oxidizing agents. For instance, treatment with an acid in the presence of an alcohol can lead to the formation of a 1,4-dicarbonyl compound through solvolysis.

Diels-Alder Reactions: The furan ring can act as a diene in Diels-Alder reactions with reactive dienophiles. This transformation allows for the construction of complex bicyclic structures, effectively using the furyl group as a handle for further molecular elaboration.

Table 2: Potential Transformations of the Furyl Substituent

| Reaction Type | Reagents and Conditions | Potential Product Feature |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ or other nitrating agents | Introduction of a nitro group on the furan ring |

| Halogenation | Br₂ or Cl₂ with a Lewis acid | Introduction of a halogen on the furan ring |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Introduction of an acyl group on the furan ring |

| Diels-Alder Reaction | Maleic anhydride (B1165640) or other dienophiles, heat | Formation of a 7-oxabicyclo[2.2.1]heptene derivative |

Reactivity at the Sulfur Atom within the Thiazepane Ring

The sulfur atom in the 1,4-thiazepane (B1286124) ring is a nucleophilic center and can be targeted for oxidation or alkylation.

Oxidation: The thioether functionality can be selectively oxidized to a sulfoxide (B87167) or a sulfone using various oxidizing agents. The choice of reagent and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents like sodium periodate (B1199274) (NaIO₄) or hydrogen peroxide (H₂O₂) can yield the sulfoxide, while stronger oxidants like potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA) can lead to the corresponding sulfone. These oxidized derivatives can have significantly different chemical and physical properties compared to the parent thioether.

Alkylation (Sulfonium Salt Formation): The sulfur atom can act as a nucleophile and react with alkyl halides to form a sulfonium (B1226848) salt. This reaction introduces a positive charge on the sulfur and can be a precursor for further transformations, such as ylide formation.

Table 3: Potential Reactions at the Sulfur Atom

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Oxidation to Sulfoxide | NaIO₄ or H₂O₂ | 7-(2-Furyl)-1,4-thiazepan-5-one-1-oxide |

| Oxidation to Sulfone | KMnO₄ or m-CPBA | This compound-1,1-dioxide |

| S-Alkylation | Alkyl halide (e.g., CH₃I) | S-Alkyl sulfonium salt |

Regioselective and Stereoselective Reactions on the Thiazepanone Scaffold

Achieving regioselectivity and stereoselectivity in reactions involving the this compound scaffold is crucial for the synthesis of specific isomers. The inherent chirality at the C7 position, bearing the furyl group, means that reactions at other positions can lead to diastereomers.

Regioselectivity: In reactions such as alkylation or acylation at the lactam nitrogen versus other potential sites, the choice of base and reaction conditions is critical. Similarly, for electrophilic substitution on the furyl ring, the directing effect of the oxygen atom strongly favors substitution at the C5 position.

Stereoselectivity: The existing stereocenter at C7 can influence the stereochemical outcome of reactions at adjacent positions. For instance, the reduction of the lactam carbonyl could potentially be controlled to favor one diastereomer of the resulting thiazepane over the other, depending on the reducing agent and the steric hindrance posed by the furyl group. The synthesis of related seven-membered ring systems has been a subject of interest for creating 3D-fragments for screening libraries, highlighting the importance of stereocontrol. nih.gov

Derivatization and Scaffold Modification Strategies for Expanding Chemical Diversity

The 1,4-thiazepan-5-one core is a versatile scaffold for the generation of diverse chemical libraries. Several strategies can be employed to modify the this compound molecule.

Modification of Substituents: The furyl group can be replaced with other aryl or alkyl groups through synthetic routes that start from different amino thiols and α,β-unsaturated esters. nih.gov Furthermore, the functional handles on the furyl ring, introduced via electrophilic substitution, can be further elaborated. For example, a nitro group can be reduced to an amine, which can then be acylated or alkylated.

Ring Modification: While more challenging, modifications to the thiazepane ring itself could be envisioned. Ring expansion or contraction reactions, though not commonly reported for this specific system, are known for other heterocyclic compounds. For instance, Beckmann or Schmidt rearrangements of related tetrahydro-1,4-thiapyranones can yield seven-membered rings, though issues with regioselectivity can arise. nih.gov

Combinatorial Approaches: The various reactive sites on the molecule—the lactam, the furyl ring, and the sulfur atom—can be functionalized in a combinatorial fashion to rapidly generate a library of analogs. This approach is valuable in medicinal chemistry for structure-activity relationship (SAR) studies. The synthesis of related 1,4-diazepin-5-one libraries has demonstrated the utility of such strategies in drug discovery. nih.govdntb.gov.uascilit.com

Computational and Theoretical Studies on 7 2 Furyl 1,4 Thiazepan 5 One

Quantum Chemical Calculations for Electronic Structure, Stability, and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic characteristics, thermodynamic stability, and the nature of chemical bonds within 7-(2-furyl)-1,4-thiazepan-5-one. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information at the atomic and subatomic levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for systems of the size of this compound. DFT calculations can be employed to determine a variety of molecular properties. For instance, geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) would yield the most stable three-dimensional structure of the molecule. researchgate.net

From the optimized geometry, one can derive key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule. For this compound, the oxygen and nitrogen atoms are expected to be regions of high electron density (nucleophilic), while the hydrogens and the carbonyl carbon would be electron-deficient (electrophilic).

Table 1: Illustrative DFT-Calculated Electronic Properties for a Thiazepanone Derivative This table presents hypothetical data for illustrative purposes, as specific experimental or computational data for this compound is not readily available in the searched literature.

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Ab initio methods, which are based on first principles without the use of empirical parameters, can provide highly accurate energetic and geometrical data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be used to refine the energetic and geometric parameters obtained from DFT. These methods are particularly useful for calculating precise bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecular geometry. For this compound, these calculations would precisely define the puckering of the seven-membered ring and the orientation of the 2-furyl substituent.

Table 2: Illustrative Geometrical Parameters for a 1,4-Thiazepan-5-one (B1267140) Ring This table presents hypothetical data for illustrative purposes, as specific experimental or computational data for this compound is not readily available in the searched literature.

| Parameter | Value |

|---|---|

| C-S Bond Length | 1.85 Å |

| C-N Bond Length | 1.48 Å |

| C=O Bond Length | 1.23 Å |

| C-S-C Bond Angle | 105° |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

The 1,4-thiazepan-5-one ring is a seven-membered heterocycle, which, like other medium-sized rings, can exist in multiple conformations. princeton.edu Molecular dynamics (MD) simulations are a powerful computational technique to explore the conformational landscape and flexibility of such molecules over time. nih.gov By simulating the atomic motions based on a force field, MD can reveal the accessible conformations, such as chair, boat, and twist-boat forms, and the energy barriers between them. nih.gov

For this compound, MD simulations would illustrate how the 2-furyl group influences the conformational preference of the thiazepanone ring. The simulations can also provide insights into the flexibility of the molecule by calculating root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions. This information is crucial for understanding how the molecule might interact with other molecules.

Theoretical Investigations of Reaction Mechanisms Relevant to Thiazepanone Synthesis

Computational chemistry can be instrumental in elucidating the mechanisms of chemical reactions. nih.gov For the synthesis of this compound, theoretical investigations can help to understand the reaction pathways, identify transition states, and calculate activation energies. For example, a plausible synthesis could involve the reaction of a substituted aminothiol (B82208) with a derivative of furoic acid. DFT calculations can be used to model the potential energy surface of such a reaction, identifying the most favorable pathway and predicting the reaction kinetics. tandfonline.comresearchgate.net This can aid in optimizing reaction conditions and improving the yield of the desired product.

In Silico Exploration of Structure-Property Relationships (excluding biological activity details)

In silico methods are valuable for establishing relationships between the structure of a molecule and its physicochemical properties. nih.gov For this compound, computational tools can predict properties such as solubility, lipophilicity (logP), and polar surface area. These properties are derived from the molecule's structure and are important for its potential applications in materials science or as a chemical intermediate. By systematically modifying the structure, for example, by introducing different substituents on the furyl or thiazepanone rings, one can observe the effect on these properties, thereby establishing a structure-property relationship.

Applications and Broader Chemical Significance of 7 2 Furyl 1,4 Thiazepan 5 One As a Molecular Scaffold

Strategic Role in Synthetic Organic Chemistry as a Building Block

The 1,4-thiazepan-5-one (B1267140) core, substituted with a furyl group at the 7-position, serves as a highly valuable and versatile building block in synthetic organic chemistry. The inherent functionalities within the molecule—a secondary amine, a thioether, an amide, and an aromatic furan (B31954) ring—provide multiple reactive sites for a wide array of chemical transformations. This multi-functional nature allows for the strategic and controlled introduction of various substituents and the construction of more complex molecular entities.

The secondary amine can undergo N-alkylation, N-acylation, and N-arylation reactions, enabling the incorporation of diverse side chains and appendages. The thioether linkage can be oxidized to sulfoxides and sulfones, thereby modulating the electronic and steric properties of the molecule. The amide bond, while generally stable, can be subjected to hydrolysis or reduction under specific conditions. Furthermore, the furan ring is amenable to various transformations, including electrophilic substitution, cycloaddition reactions, and ring-opening, providing pathways to a host of other heterocyclic and acyclic structures. The strategic manipulation of these functional groups makes 7-(2-Furyl)-1,4-thiazepan-5-one a key intermediate for the synthesis of a broad spectrum of organic compounds.

Contribution to Chemical Space and Compound Library Diversity

The concept of "chemical space" encompasses the entirety of all possible molecules. The exploration and expansion of this space are crucial for the discovery of new chemical entities with novel properties. The this compound scaffold makes a significant contribution to the diversity of compound libraries, which are essential tools in high-throughput screening for drug discovery and other applications.

Its three-dimensional and conformationally flexible seven-membered ring, combined with the planar, aromatic furan moiety, introduces a unique topographical and electronic profile that is distinct from more common five- and six-membered heterocyclic systems. By utilizing this scaffold as a starting point, chemists can generate large and diverse libraries of compounds through combinatorial chemistry approaches. The ability to introduce a variety of substituents at multiple positions on the thiazepan and furan rings allows for a systematic exploration of the surrounding chemical space. This diversification is critical for increasing the probability of identifying molecules with desired biological activities or material properties.

| Feature of the Scaffold | Contribution to Diversity |

| 1,4-Thiazepan-5-one Core | Introduces a flexible, seven-membered heterocyclic system with both nitrogen and sulfur heteroatoms, offering unique conformational possibilities. |

| Furan Moiety | Provides a planar, aromatic component with specific electronic and hydrogen-bonding characteristics. |

| Multiple Functionalization Sites | Allows for the attachment of a wide range of chemical groups, leading to extensive structural and functional diversity. |

Development of Novel Heterocyclic Frameworks and Polycyclic Systems

The reactivity of the this compound scaffold provides a fertile ground for the development of novel and complex heterocyclic and polycyclic systems. The strategic intramolecular and intermolecular reactions involving the various functional groups can lead to the formation of fused, spirocyclic, and bridged ring systems that are often difficult to access through other synthetic routes.

For instance, intramolecular cyclization reactions between a substituent on the nitrogen atom and the furan ring can lead to the formation of novel fused heterocyclic systems. Similarly, the furan ring can participate in Diels-Alder and other cycloaddition reactions with suitable dienophiles, paving the way for the construction of intricate polycyclic frameworks. The ability to transform the initial thiazepan-furan scaffold into a variety of more complex molecular architectures is a testament to its synthetic utility and its role in pushing the boundaries of heterocyclic chemistry.

Bioisosteric Replacements and Pharmacophore Mimicry (without specific biological outcomes)

In medicinal chemistry, the concept of bioisosterism involves the substitution of one atom or group of atoms in a molecule with another that results in a new compound with similar biological properties. The this compound scaffold and its derivatives can serve as effective bioisosteric replacements for other chemical motifs in the design of new molecules. The unique combination of a flexible, heteroatom-rich seven-membered ring and a furan ring can mimic the spatial arrangement and electronic properties of other, more common, structural motifs found in bioactive compounds.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. The diverse functionalities and the three-dimensional nature of the this compound scaffold allow it to present a variety of potential pharmacophoric features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions. By modifying the substituents on the scaffold, chemists can fine-tune the presentation of these features to mimic the pharmacophore of a known active compound, thereby designing new molecules with the potential for similar interactions with biological targets.

Potential Applications in Materials Science (General to N-S heterocycles, without specific material properties)

Heterocyclic compounds containing both nitrogen and sulfur atoms (N-S heterocycles) have garnered significant interest in materials science due to their unique electronic and photophysical properties. While specific material properties of this compound have not been extensively reported, the general class of N-S heterocycles exhibits potential in various applications.

These compounds can be utilized as building blocks for the synthesis of organic conductors, semiconductors, and materials with interesting optical properties. The presence of both electron-donating (amine and thioether) and electron-withdrawing (amide) groups, along with the aromatic furan ring, can lead to intramolecular charge transfer characteristics, which are desirable for applications in organic electronics. Furthermore, the ability to functionalize the scaffold allows for the tuning of these properties and for the incorporation of these units into larger polymeric or supramolecular structures, potentially leading to the development of novel functional materials.

Future Prospects and Emerging Research Avenues for 7 2 Furyl 1,4 Thiazepan 5 One

Development of Advanced Catalytic Systems for Efficient Synthesis

The development of sophisticated catalytic systems is paramount for the efficient and environmentally benign synthesis of complex molecules like 7-(2-Furyl)-1,4-thiazepan-5-one. Research is progressively moving beyond traditional stoichiometric reagents towards more sustainable catalytic methods. For instance, the use of solid acid catalysts, such as Amberlyst® 15, has shown success in the synthesis of other furan (B31954) derivatives, achieving good yields and allowing for catalyst recycling. researchgate.net This approach could be adapted for the synthesis of the target thiazepanone, potentially improving atom economy and reducing waste. The exploration of novel metal-based or organocatalytic systems could also lead to milder reaction conditions and improved stereoselectivity, which is often a critical factor in the biological activity of such compounds.

Integration with Flow Chemistry and Automated Synthesis Technologies

The integration of synthetic processes with flow chemistry and automation represents a transformative step in chemical manufacturing. These technologies offer enhanced control over reaction parameters, leading to higher yields, improved safety, and the potential for high-throughput synthesis. researchgate.net Automated flow chemistry has been successfully applied to the multi-step synthesis of various heterocyclic compounds, including thiazole (B1198619) and dihydropyrimidinone derivatives, significantly reducing reaction times from hours to mere minutes. nih.govnih.gov For this compound, adopting a flow-based synthesis could streamline its production, facilitate the rapid generation of analogues for structure-activity relationship studies, and enable a more seamless scale-up process. fu-berlin.de The development of next-generation small molecule synthesizers, which have already demonstrated an order of magnitude increase in speed for C-C bond formation, further highlights the potential for rapid and automated access to this class of compounds. chemrxiv.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

A deeper understanding of the inherent reactivity of the this compound scaffold is crucial for unlocking its full synthetic potential. Future research will likely focus on exploring novel reactivity patterns and unprecedented chemical transformations. This could involve investigating the reactivity of the furan ring, the thiazepane core, or the amide functionality under various conditions to generate diverse molecular architectures. For example, cascade reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation, have been effectively used in the synthesis of other furan derivatives. researchgate.net Applying similar strategies to this compound could lead to the discovery of new and efficient pathways to complex molecules.

Advancements in Computational Modeling and Predictive Capabilities for Thiazepanone Systems

Computational chemistry is an increasingly powerful tool in modern drug discovery and materials science. For thiazepanone systems, including this compound, advancements in computational modeling can provide invaluable insights into their structural, electronic, and reactive properties. Quantitative Structure-Activity Relationship (QSAR) studies, based on descriptors like the Kier-Hall electrotopological state (E-state) indices, have been successfully used to model the activity of other heterocyclic compounds, such as benzodiazepinone derivatives. nih.gov Applying similar in silico methods to the target thiazepanone could help in predicting its biological activities and guiding the design of new derivatives with improved properties. These computational models can aid in understanding how structural modifications impact the molecule's behavior, thereby accelerating the discovery process and reducing the need for extensive empirical screening. nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for 7-(2-Furyl)-1,4-thiazepan-5-one to improve yield and purity?

- Methodological Answer :

- Step 1 : Start with a benzodiazepine core structure and introduce the furyl substituent via nucleophilic substitution or cycloaddition reactions. Use anhydrous conditions to minimize side reactions.

- Step 2 : Optimize reaction conditions (e.g., temperature, solvent polarity) based on the furan ring’s reactivity. For example, furan derivatives are sensitive to strong acids; thus, mild bases like triethylamine are preferable for acylation steps .

- Step 3 : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography with silica gel or recrystallization in ethanol/water mixtures to remove unreacted precursors .

- Key Data : Compare yields under varying conditions (e.g., 60°C vs. room temperature) and solvent systems (DMF vs. THF).

Q. What spectroscopic techniques are most effective for characterizing the furyl substituent in this compound?

- Methodological Answer :

- FT-IR : Identify C-O-C stretching vibrations (~1250 cm⁻¹) and furan ring C-H out-of-plane bending (~730 cm⁻¹) .

- NMR : Use -NMR to detect aromatic protons on the furan ring (δ 6.2–7.4 ppm) and -NMR for carbonyl carbons (δ 165–175 ppm). Assign signals via 2D experiments (COSY, HSQC) .

- X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry and furyl orientation, as demonstrated for analogous furan-containing benzodiazepines .

Q. How does the furyl group influence the compound’s solubility and stability in aqueous media?

- Methodological Answer :

- Solubility Testing : Perform shake-flask experiments in buffers (pH 1–7.4) and measure concentrations via UV-Vis spectroscopy.

- Stability Analysis : Incubate the compound in simulated gastric fluid (pH 1.2) and monitor degradation via HPLC. The furyl group’s hydrophobicity may reduce aqueous solubility but enhance metabolic stability compared to phenyl analogs .

Q. What purification challenges arise during the synthesis of this compound, and how can they be addressed?

- Methodological Answer :

- Challenge : Co-elution of byproducts (e.g., oxidized furan derivatives) during chromatography.

- Solution : Use gradient elution (hexane → ethyl acetate) with 5% acetic acid to improve separation. For hygroscopic intermediates, employ inert atmospheres (N₂/Ar) during drying .

Advanced Research Questions

Q. What computational methods can predict the reactivity of the thiazepanone ring in this compound under nucleophilic conditions?

- Methodological Answer :

- DFT Calculations : Model the electron density of the thiazepanone ring using Gaussian or ORCA software. Identify electrophilic sites (e.g., carbonyl carbons) prone to nucleophilic attack .

- MD Simulations : Simulate solvent effects (e.g., DMSO vs. water) on ring conformation and reactivity. Compare results with experimental kinetic data .

Q. How can in vivo metabolic pathways of this compound be elucidated using isotope labeling?

- Methodological Answer :

- Step 1 : Synthesize -labeled analogs at the furyl or thiazepanone positions.

- Step 2 : Administer to model organisms (e.g., rats) and collect plasma/bile samples.

- Step 3 : Analyze metabolites via LC-MS/MS. The furyl group may undergo hydroxylation or ring-opening, as seen in structurally related compounds .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

- Methodological Answer :

- Scenario : Discrepancies in dihedral angles (NMR) vs. crystallographic data.

- Resolution : Perform variable-temperature NMR to assess conformational flexibility. Cross-validate with solid-state NMR or neutron diffraction studies .

Q. What strategies minimize racemization during multi-step synthesis of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to control stereochemistry during cyclization.

- Low-Temperature Reactions : Conduct key steps (e.g., ring-closing) at −20°C to suppress epimerization. Monitor enantiomeric excess via chiral HPLC .

Methodological Notes

- Data Tables : Include comparative tables for reaction yields, spectral assignments, and computational vs. experimental bond angles.

- Critical Analysis : Cross-reference findings with structurally related compounds (e.g., 2-(Furan-2-yl)-5-(2-nitrobenzyl)-1H-benzotriazole-4-carboxylic acid) to identify trends in furan reactivity .

- Safety Protocols : Adopt ISO 17025/17034 standards for handling hygroscopic or light-sensitive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.